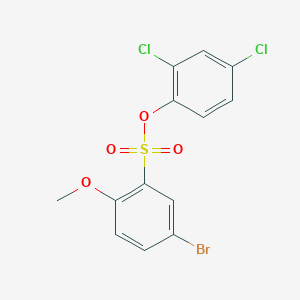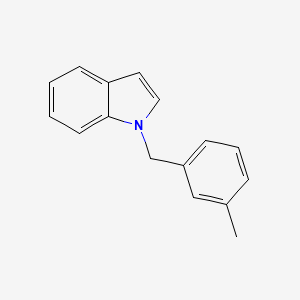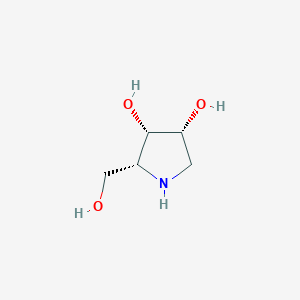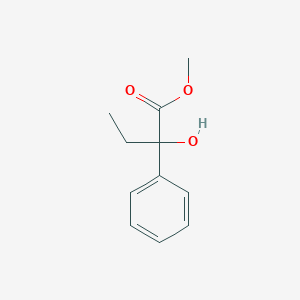
2,4-Dichlorophenyl 5-bromo-2-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Bromo-2-metoxibencenosulfonato de 2,4-diclorofenilo es un compuesto orgánico que pertenece a la clase de los sulfonatos. Se caracteriza por la presencia de grupos diclorofenilo y bromometoxibencenosulfonato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Bromo-2-metoxibencenosulfonato de 2,4-diclorofenilo generalmente implica la reacción de 2,4-diclorofenol con cloruro de 5-bromo-2-metoxibencenosulfonilo. La reacción se lleva a cabo en presencia de una base, como trietilamina, para facilitar la formación del éster sulfonato. Las condiciones de reacción suelen incluir un disolvente como diclorometano y un rango de temperatura de 0-25 °C.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso puede optimizarse para obtener mayores rendimientos y pureza, con un control cuidadoso de los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 5-Bromo-2-metoxibencenosulfonato de 2,4-diclorofenilo puede sufrir varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de Oxidación: El grupo metoxilo puede oxidarse para formar aldehídos o ácidos correspondientes.
Reacciones de Reducción: El grupo sulfonato puede reducirse a un grupo sulfinato o tiol.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las condiciones pueden implicar disolventes como etanol o acetonitrilo y temperaturas que van desde la temperatura ambiente hasta el reflujo.
Reacciones de Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.
Reacciones de Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan comúnmente.
Principales Productos Formados
Reacciones de Sustitución: Los productos incluyen derivados fenilo sustituidos.
Reacciones de Oxidación: Los productos incluyen aldehídos, cetonas o ácidos carboxílicos.
Reacciones de Reducción: Los productos incluyen sulfinatos o tioles.
Aplicaciones Científicas De Investigación
El 5-Bromo-2-metoxibencenosulfonato de 2,4-diclorofenilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.
Biología: Se puede utilizar en el estudio de la inhibición enzimática y como sonda para ensayos bioquímicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 5-Bromo-2-metoxibencenosulfonato de 2,4-diclorofenilo implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor de ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Las vías involucradas pueden incluir la transducción de señales, los procesos metabólicos y la regulación celular.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-Bromo-2-metoxibencenosulfonato de 2,4-diclorofenilo
- Ácido 5-bromo-2-cloro-4-(metoxicarbonil)benzoico
- 4-Bromo-2,5-dimetoxi-feniletilamina
Singularidad
El 5-Bromo-2-metoxibencenosulfonato de 2,4-diclorofenilo es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y actividad biológica distintas. Sus porciones diclorofenilo y bromometoxibencenosulfonato lo convierten en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C13H9BrCl2O4S |
|---|---|
Peso molecular |
412.1 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl) 5-bromo-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C13H9BrCl2O4S/c1-19-12-4-2-8(14)6-13(12)21(17,18)20-11-5-3-9(15)7-10(11)16/h2-7H,1H3 |
Clave InChI |
RCNIWDISMCOUNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12122879.png)
![(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12122885.png)
![2-(4-chlorophenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide](/img/structure/B12122890.png)
![6-Methyl-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12122898.png)
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine](/img/structure/B12122907.png)
![4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122909.png)





![2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid](/img/structure/B12122970.png)
